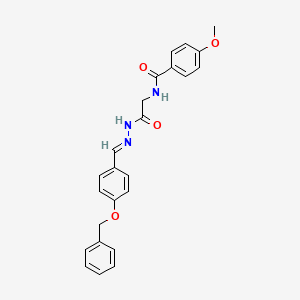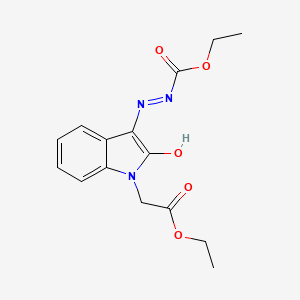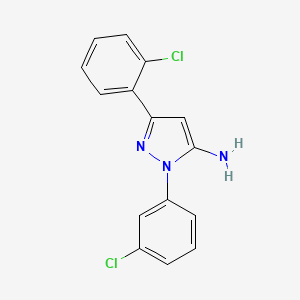![molecular formula C27H34N2O6 B12024400 1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024400.png)
1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diméthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[2-(Diméthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one implique plusieurs étapes, notamment la formation du cycle pyrrol-2-one et l'introduction de divers substituants. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais impliquent généralement l'utilisation de réactifs tels que la diméthylamine, des composés hydroxyphényles et des dérivés isobutoxybenzoyles. Les réactions sont souvent réalisées dans des conditions contrôlées, y compris des températures, des pressions et des catalyseurs spécifiques afin d'assurer l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire mais optimisées pour l'efficacité et le rendement. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de techniques de purification avancées afin de produire des composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
1-[2-(Diméthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxy peuvent être oxydés pour former des cétones ou des aldéhydes correspondants.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Le groupe diméthylamino peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de ces réactions peuvent varier, mais impliquent souvent des solvants, des températures et des catalyseurs spécifiques afin d'obtenir les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxy peut donner des cétones ou des aldéhydes, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications de la recherche scientifique
1-[2-(Diméthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-[2-(Diméthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes, aux récepteurs ou à d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[2-(Diéthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-phényl-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-méthoxy-2-méthylbenzoyl)-5-(4-méthylphényl)-1,5-dihydro-2H-pyrrol-2-one
Unicité
L'unicité de 1-[2-(Diméthylamino)éthyl]-3-hydroxy-5-(4-hydroxy-3-méthoxyphényl)-4-(4-isobutoxy-3-méthylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C27H34N2O6 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-16(2)15-35-21-10-8-19(13-17(21)3)25(31)23-24(18-7-9-20(30)22(14-18)34-6)29(12-11-28(4)5)27(33)26(23)32/h7-10,13-14,16,24,30-31H,11-12,15H2,1-6H3/b25-23+ |
Clé InChI |
MSRJQCHRKMHWMB-WJTDDFOZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)/O)OCC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12024322.png)
![5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024323.png)
![2-Hydroxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12024324.png)


![3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024349.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12024358.png)
![4-(benzyloxy)-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12024362.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12024369.png)
![N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12024373.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12024398.png)
